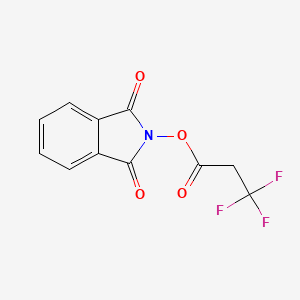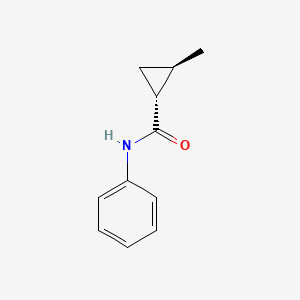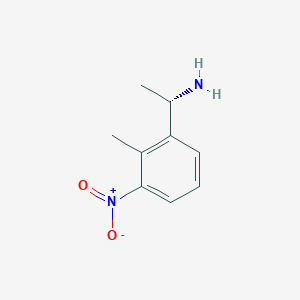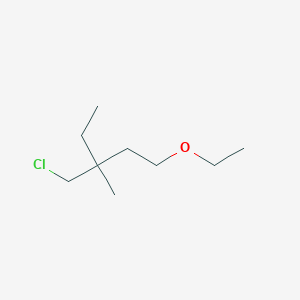
Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate is an organic compound with the molecular formula C12H20ClNO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopentyl ring and a tert-butyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroacetyl chloride to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .
化学反応の分析
Types of Reactions
Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.
Hydrolysis: Cyclopentylamine and carbon dioxide.
Oxidation and Reduction: Corresponding oxides, alcohols, or amines.
科学的研究の応用
Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Tert-butyl (2-chloroacetyl)carbamate: Similar structure but lacks the cyclopentyl ring.
Cyclopentyl carbamate: Contains the cyclopentyl ring but lacks the chloroacetyl group.
Tert-butyl carbamate: Contains the tert-butyl group but lacks both the cyclopentyl ring and the chloroacetyl group.
Uniqueness
Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate is unique due to the combination of the cyclopentyl ring, chloroacetyl group, and tert-butyl group. This unique structure imparts specific reactivity and biological activity that distinguishes it from other similar compounds .
特性
分子式 |
C12H20ClNO3 |
|---|---|
分子量 |
261.74 g/mol |
IUPAC名 |
tert-butyl N-[1-(2-chloroacetyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H20ClNO3/c1-11(2,3)17-10(16)14-12(9(15)8-13)6-4-5-7-12/h4-8H2,1-3H3,(H,14,16) |
InChIキー |
JSFGNAQTZYOGJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate](/img/structure/B13569445.png)
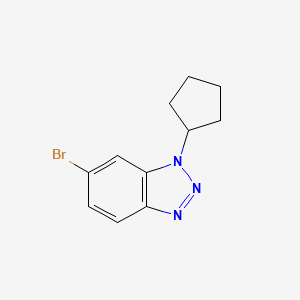
![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)
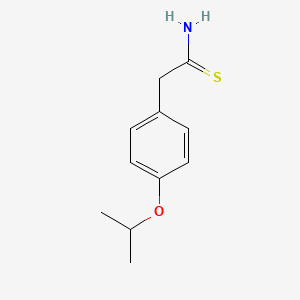
![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
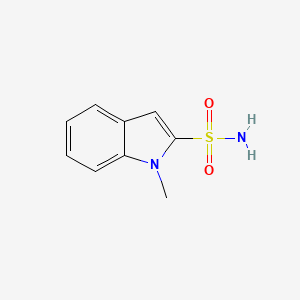
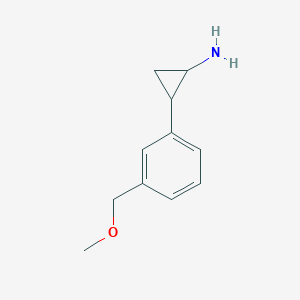
![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)
